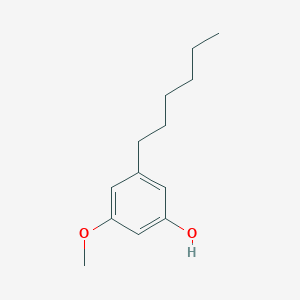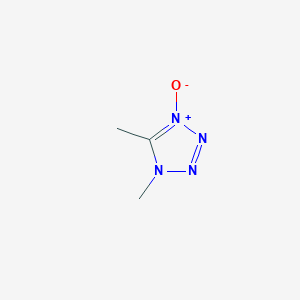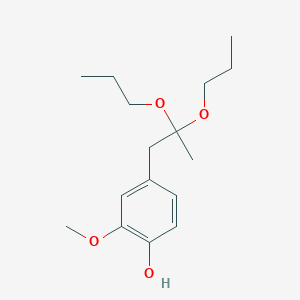
4-(2,2-Dipropoxypropyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dipropoxypropyl)-2-methoxyphenol: is an organic compound with the molecular formula C16H26O4 . This compound is characterized by the presence of a phenol group substituted with a 2-methoxy group and a 2,2-dipropoxypropyl group. It is a derivative of phenol, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dipropoxypropyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol with 2,2-dipropoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and dipropoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound’s antioxidant properties make it a candidate for the development of therapeutic agents aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polymers and plastics. Its ability to inhibit oxidation helps in enhancing the durability and longevity of these materials .
Mécanisme D'action
The mechanism of action of 4-(2,2-Dipropoxypropyl)-2-methoxyphenol primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Dimethoxyphenol: Another phenolic compound with antioxidant activity.
4-Methoxyphenol: A simpler phenolic compound used in various chemical syntheses.
Uniqueness: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol is unique due to the presence of the 2,2-dipropoxypropyl group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its effectiveness as an antioxidant and its stability in various applications .
Propriétés
Numéro CAS |
90176-86-6 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
4-(2,2-dipropoxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C16H26O4/c1-5-9-19-16(3,20-10-6-2)12-13-7-8-14(17)15(11-13)18-4/h7-8,11,17H,5-6,9-10,12H2,1-4H3 |
Clé InChI |
ORCJRRWEOXTWFC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)(CC1=CC(=C(C=C1)O)OC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
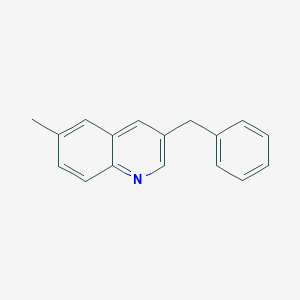
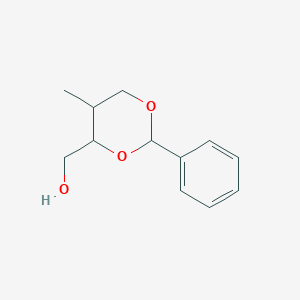

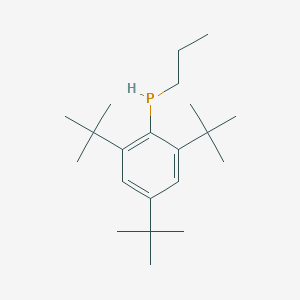
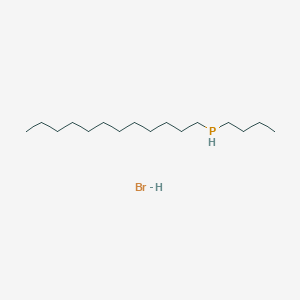

![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
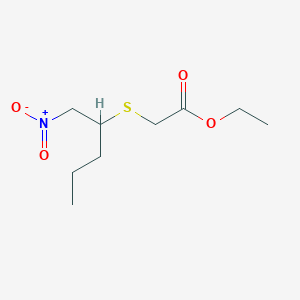
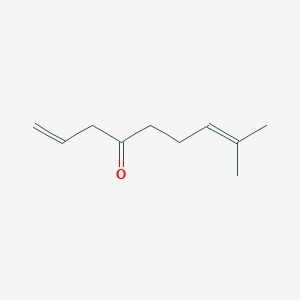
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
